trans-3-Bromocyclobutanamine;hydrochloride
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Overview
Description
Trans-3-Bromocyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C4H9BrClN and a molecular weight of 186.48 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is known for its unique structure, which includes a bromine atom attached to a cyclobutane ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Bromocyclobutanamine;hydrochloride typically involves the bromination of cyclobutanamine. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification and crystallization processes to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Bromocyclobutanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclobutanamine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Formation of azido, cyano, or other substituted cyclobutanamines.
Reduction Reactions: Formation of cyclobutanamine.
Oxidation Reactions: Formation of cyclobutanone derivatives.
Scientific Research Applications
Trans-3-Bromocyclobutanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-Bromocyclobutanamine;hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-Bromocyclobutanone: Contains a carbonyl group instead of an amine, leading to different reactivity and applications.
Trans-3-Chlorocyclobutanamine;hydrochloride: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: Trans-3-Bromocyclobutanamine;hydrochloride is unique due to its specific combination of a bromine atom and an amine group on a cyclobutane ring.
Properties
IUPAC Name |
3-bromocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMLYRZANCGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231664-39-2, 2230802-54-5 |
Source
|
Record name | rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-bromocyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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